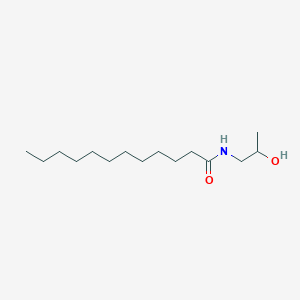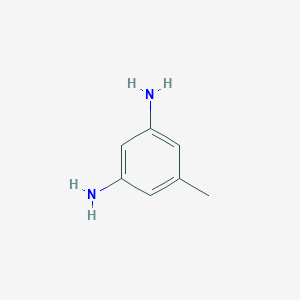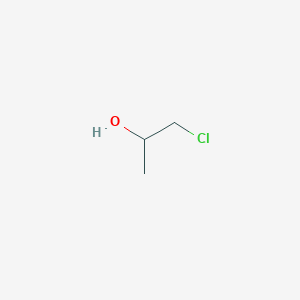
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid, also known as MPPA, is an organic compound belonging to the group of pyrazoles. It is a synthetic acid that has been used in a variety of scientific research applications, including biochemical and physiological studies. MPPA is a versatile compound that can be synthesized in various ways, and it has several advantages and limitations for laboratory experiments.
Applications De Recherche Scientifique
- A derivative of 5-methyl-1-phenyl-1H-pyrazole, specifically 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, was synthesized and characterized . This compound was prepared by the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine with 3-acetyl-2H-chromen-2-one in the presence of FeCl3-SiO2 as a catalyst in refluxing ethanol for 6 hours . The structure of the new synthesized compound was characterized by 1H-, 13C- NMR, IR spectroscopy, mass-spectrometry, and elemental analysis .
- The compound and its derivatives have shown diverse biological and pharmacological activities, such as antimicrobial, anticonvulsant, anticancer, and antiviral activities . They have also been investigated and applied in fluorescence sensors .
- 5-phenyl-1H-pyrazole-3-carboxylic acid derivatives have been defined as privileged fragments for FXIa inhibitors’ lead discovery . FXIa is suggested as a major target for anticoagulant drug discovery because of reduced risk of bleeding .
- The 2-methylcyclopropanecarboxamide group of the lead compound 7za makes 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, making 7za binds to FXIa in a highly efficient manner . The lead compound 7za exhibited good in vitro inhibitory potency against FXIa and excellent in vitro coagulation activities .
Pharmaceutical Research
Anticoagulant Drug Discovery
Herbicide Development
- A study was conducted to enhance the potency of quinclorac, a herbicide, by synthesizing twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed excellent inhibition effect on barnyard grass in greenhouse experiments . The herbicidal activity of 10a on barnyard grass at 150 g/ha was found to be equal to 300 g/ha quinclorac in fields in 2019 and 2020 .
- 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . These compounds have been widely used owing to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity . 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
Herbicide Optimization
Medicinal Chemistry
Organic Synthesis
- A study was conducted to enhance the potency of quinclorac, a herbicide, by synthesizing twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl . The compound 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) showed excellent inhibition effect on barnyard grass in greenhouse experiments . The herbicidal activity of 10a on barnyard grass at 150 g/ha was found to be equal to 300 g/ha quinclorac in fields in 2019 and 2020 .
- 1-Phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone were prepared quantitatively via a scalable solvent-free reaction of corresponding hydrazine derivative with ethyl acetoacetate . These compounds have been widely used owing to their anticancer, antioxidant, herbicidal, insecticidal, anticonvulsant antihelmintic, anti-inflammatory, and antiviral activity . 1-phenyl-3-methyl-5-pyrazolone, named Edaravone (Radicava), is a novel antioxidant and an intravenous medication used to help with recovery following a stroke and to treat amyotrophic lateral sclerosis (ALS) .
Optimization of Herbicides
Medicinal Chemistry
Organic Synthesis
Propriétés
IUPAC Name |
2-(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-11(15)16)12(14-13-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBKFHZHKVPERM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=CC=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-methyl-3-phenyl-1H-pyrazol-4-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)

![(1h-Pyrrolo[2,3-c]pyridin-4-yl)methanol](/img/structure/B90631.png)







